Cas no 34375-89-8 (3-Methylpyrrolidine)
3-Methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylpyrrolidine
- 3-Methylpyrrolidine hydrochloride
- 3-Methyl-pyrrolidine hydrochloride
- 34375-89-8
- FT-0772921
- CS-0451382
- 3-Methyl-pyrrolidine
- Pyrrolidine, 3-methyl-
- DTXSID00955925
- MFCD07383543
- AKOS009158002
- BB 0259398
- FT-0770923
- SY032849
- Z729771722
- AM803735
- FT-0681574
- A26585
- AB41901
- EN300-53114
- SB44643
- SB44644
- DB-068977
-
- MDL: MFCD07383543
- Inchi: 1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3
- InChI Key: KYINPWAJIVTFBW-UHFFFAOYSA-N
- SMILES: N1CCC(C)C1
Computed Properties
- Exact Mass: 85.08923
- Monoisotopic Mass: 85.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 43.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
Experimental Properties
- Density: 0.8216 (estimate)
- Melting Point: -102.75°C
- Boiling Point: 116.69°C (rough estimate)
- Flash Point: 0.5 °C
- Refractive Index: 1.4331 (estimate)
- PSA: 12.03
3-Methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M235225-10mg |
3-Methylpyrrolidine |
34375-89-8 | 10mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M235225-25mg |
3-Methylpyrrolidine |
34375-89-8 | 25mg |
$ 430.00 | 2022-06-04 | ||
| TRC | M235225-50mg |
3-Methylpyrrolidine |
34375-89-8 | 50mg |
$ 685.00 | 2022-06-04 | ||
| Alichem | A109009719-1g |
3-Methylpyrrolidine |
34375-89-8 | 95% | 1g |
$210.79 | 2023-09-02 | |
| Alichem | A109009719-5g |
3-Methylpyrrolidine |
34375-89-8 | 95% | 5g |
$601.80 | 2023-09-02 | |
| Enamine | EN300-53114-0.05g |
3-methylpyrrolidine |
34375-89-8 | 0.05g |
$19.0 | 2023-05-03 | ||
| Enamine | EN300-53114-0.1g |
3-methylpyrrolidine |
34375-89-8 | 0.1g |
$21.0 | 2023-05-03 | ||
| Enamine | EN300-53114-0.25g |
3-methylpyrrolidine |
34375-89-8 | 0.25g |
$30.0 | 2023-05-03 | ||
| Enamine | EN300-53114-0.5g |
3-methylpyrrolidine |
34375-89-8 | 0.5g |
$47.0 | 2023-05-03 | ||
| Enamine | EN300-53114-1.0g |
3-methylpyrrolidine |
34375-89-8 | 1g |
$61.0 | 2023-05-03 |
3-Methylpyrrolidine Suppliers
3-Methylpyrrolidine Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 3-Methylpyrrolidine
3-Methylpyrrolidine (CAS No. 34375-89-8): A Comprehensive Overview
3-Methylpyrrolidine, also known as N-methylpyrrolidine, is a five-membered cyclic amine with the molecular formula C6H11N. This compound belongs to the broader class of pyrrolidines, which are widely studied in organic chemistry due to their unique structural properties and versatile applications. The CAS registry number for this compound is 34375-89-8, which serves as a unique identifier in chemical databases and literature.
The structure of 3-methylpyrrolidine consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom) substituted with a methyl group at the 3-position. This substitution imparts distinct chemical and physical properties compared to its parent compound, pyrrolidine. The compound is characterized by its ammonia-like basicity, which makes it a valuable reagent in various chemical reactions. Recent studies have highlighted its role in asymmetric catalysis, where its ability to act as a chiral auxiliary has been extensively explored.
One of the most notable applications of 3-methylpyrrolidine is in the field of pharmaceutical chemistry. It has been used as an intermediate in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. For instance, researchers have utilized its ability to form stable enamines with carbonyl compounds, facilitating the construction of complex molecular architectures. This property has been leveraged in the development of novel drug candidates targeting various therapeutic areas.
In addition to its role in drug discovery, 3-methylpyrrolidine has found applications in materials science. Its ability to coordinate with metal ions has made it a useful ligand in organometallic chemistry. Recent advancements have demonstrated its potential in catalyzing cross-coupling reactions, which are critical in the synthesis of functional materials and advanced polymers. The compound's versatility in both organic and organometallic contexts underscores its importance as a multi-functional building block.
The synthesis of 3-methylpyrrolidine typically involves either alkylation of pyrrolidine or direct cyclization of amino alcohols. Recent research has focused on developing more efficient and environmentally friendly methods for its production. For example, catalytic hydrogenation approaches have been explored to minimize waste and improve yield, aligning with the growing emphasis on sustainable chemistry practices.
From a physical standpoint, 3-methylpyrrolidine exhibits a melting point of approximately -60°C and a boiling point around 125°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it highly suitable for use in solution-phase reactions. The compound's stability under mild reaction conditions further enhances its utility in laboratory settings.
Recent studies have also investigated the biological activity of 3-methylpyrrolidine derivatives. For instance, certain analogs have shown promise as inhibitors of key enzymes involved in metabolic disorders. These findings highlight the potential for further exploration into the medicinal chemistry applications of this compound class.
In conclusion, 3-methylpyrrolidine (CAS No. 34375-89-8) stands out as a significant compound in contemporary chemical research due to its unique properties and diverse applications. Its role spans from drug discovery to materials science, with ongoing research continually uncovering new avenues for its utilization. As advancements in synthetic methodologies and understanding of its reactivity continue, 3-methylpyrrolidine is poised to remain a cornerstone in various fields of chemical innovation.
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